
2-(Hydroxymethyl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)pyrimidin-4-ol is a compound with the molecular formula C6H7NO2 . It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves condensation reactions. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been found to react with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The hydroxymethyl group is attached to the second carbon atom of the ring .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, can undergo a variety of chemical reactions. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Biological Roles
Pyrimidine heterocycles, such as 2-(Hydroxymethyl)pyrimidin-4-ol, are significant in medicinal chemistry and play crucial roles in biological processes at the cellular level. They form the basis for the synthesis of various derivatives with potent biological activities, including anti-inflammatory and analgesic effects (Muralidharan, S. James Raja, & Asha Deepti, 2019).
2. Aldose Reductase Inhibitors and Antioxidant Activity
Pyrimidine derivatives, particularly those with a hydroxy group, have shown potential as aldose reductase inhibitors. This activity is crucial in micromolar/submicromolar ranges and is enhanced by the presence of hydroxy groups in specific positions. These compounds also exhibit significant antioxidant properties, highlighting their therapeutic potential (C. La Motta et al., 2007).
3. Chemical Sensing and Logic Gate Mimicking
Pyrimidine-based compounds have been developed as colorimetric and fluorometric sensors, showing complexation with metal ions like Ni(II). This capability enables their use in mimicking logic gate operations and potential applications in chemical sensing (N. Gupta, D. Singhal, & Ashutosh Kumar Singh, 2016).
4. Antibacterial and Antifungal Activities
Certain pyrimidine derivatives, synthesized from hydroxymethylpyrimidines, have been found to possess notable antibacterial and antifungal activities. The presence of specific groups like the nitro group in their molecular structure enhances these activities, underscoring the importance of structural modification in determining biological potency (C. Pandhurnekar, Ekta M. Meshram, Himani N. Chopde, & Rameshkumar J. Batra, 2013).
5. Antioxidant Properties
Pyrimidine nucleus derivatives exhibit a wide range of biological activities, including antioxidant effects. Novel compounds synthesized from hydroxymethylpyrimidines have shown promising antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (V. Rani, Raghavendra Aminedi, Kishore Polireddy, & K. Jagadeeswarareddy, 2012).
6. Anti-inflammatory Applications
Pyrimidine compounds, synthesized from hydroxymethylpyrimidines, have been evaluated for their anti-inflammatory activities. The structural features of pyrimidine play a significant role in their biological activity, making them potential candidates for anti-inflammatory drug development (Ganesh Munde et al., 2022).
7. Pharmaceutical Applications
The hydroxymethyl group in pyrimidines has been manipulated to produce a variety of derivatives with potential pharmaceutical applications. These compounds are synthesized using standard procedures and have applications in the development of new drugs (Jane L. Holmes et al., 2016).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-(Hydroxymethyl)pyrimidin-4-ol are not mentioned in the available resources, pyrimidine derivatives in general are subjects of ongoing research due to their wide range of biological activities . Further studies could focus on exploring the potential therapeutic applications of this compound.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Result of Action
Pyrimidine derivatives have been reported to exhibit a range of biological activities, including anticancer activity .
Análisis Bioquímico
Biochemical Properties
2-(Hydroxymethyl)pyrimidin-4-ol is known to interact with various enzymes, proteins, and other biomolecules . The basic pKa values for this compound are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8 .
Cellular Effects
Preliminary studies suggest that it may have anticancer activity against various cancer cell lines .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Metabolic Pathways
This compound is believed to be involved in pyrimidine metabolism, a biochemical pathway conserved in all living organisms and necessary to maintain cellular fundamental function .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-3-4-6-2-1-5(9)7-4/h1-2,8H,3H2,(H,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDROBXGAMHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

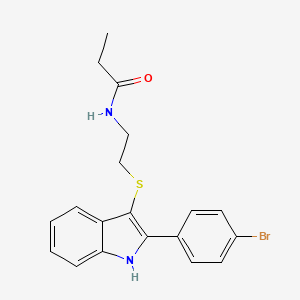
![N-(4-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2760605.png)
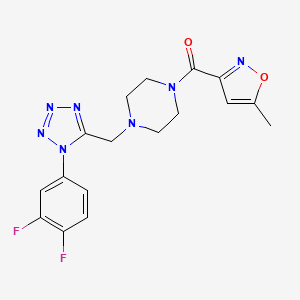
![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)

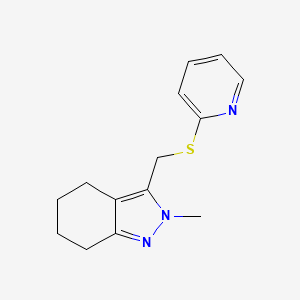
![2-(3-Ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2760613.png)
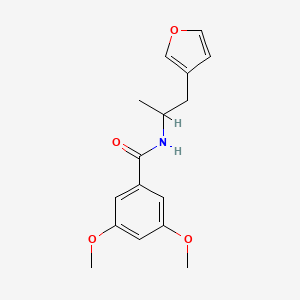
![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)
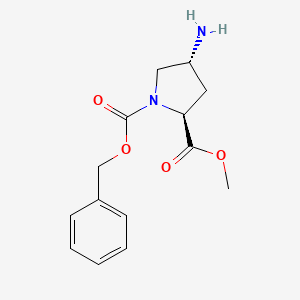
![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)


![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760624.png)